molecular formula C14H12N6O B1675185 Levosimendan CAS No. 141505-33-1

Levosimendan

Cat. No.: B1675185
CAS No.: 141505-33-1
M. Wt: 280.28 g/mol
InChI Key: WHXMKTBCFHIYNQ-SECBINFHSA-N
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Mechanism of Action

Target of Action

Levosimendan primarily targets cardiac troponin C and adenosine triphosphate (ATP)-sensitive potassium channels . Troponin C is a protein found in cardiac myocytes that plays a crucial role in muscle contraction. ATP-sensitive potassium channels are found in vascular smooth muscle cells and cardiomyocytes .

Mode of Action

This compound increases the sensitivity of the heart to calcium by binding to cardiac troponin C in a calcium-dependent manner . This interaction enhances cardiac contractility without raising intracellular calcium levels . Additionally, this compound relaxes vascular smooth muscle by opening ATP-sensitive potassium channels .

Biochemical Pathways

This compound affects several intracellular pathways involved in oxidative stress and inflammation . It triggers nitric oxide (NO) production in endothelial cells through the activation of specific cellular pathways involving key proteins known as p38 mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK), and protein kinase B (PKB/Akt) .

Pharmacokinetics

This compound has a bioavailability of 85% when administered orally . It is extensively metabolized in the liver and has an elimination half-life of about 1 hour for this compound and 75-80 hours for its metabolites . It is excreted in urine (54%) and feces (44%) . The drug’s pharmacokinetics is linear at the therapeutic dose range . Peak concentrations are achieved within 4 hours .

Result of Action

The combined inotropic (increased force of contraction) and vasodilatory (decreased preload and afterload) actions of this compound result in an increased force of contraction, decreased preload, and decreased afterload . This leads to a decrease in the workload of the heart . This compound is indicated for inotropic support in acutely decompensated severe congestive heart failure .

Action Environment

The effectiveness of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s physiological state . For example, this compound has been shown to have a beneficial effect on the weaning of venoarterial extracorporeal membrane oxygenation (VA-ECMO), a technique used in intensive care to provide both cardiac and respiratory support . Ecmo may induce major pharmacokinetic modifications for this compound and its metabolites .

Biochemical Analysis

Biochemical Properties

Levosimendan exerts its effects primarily through calcium sensitization in myocytes, both in the myocardium and in vascular smooth muscle . It binds to troponin C, increasing myocyte sensitivity to calcium, thereby enhancing contractility without increasing myocardial oxygen consumption . This interaction does not raise intracellular calcium levels, distinguishing this compound from other inotropes .

Cellular Effects

This compound has demonstrated various cellular effects. It has been observed to have anti-inflammatory properties In vitro studies have also shown that this compound exhibits antiproliferative and antimetastatic effects on cervical cancer cells .

Molecular Mechanism

This compound increases the sensitivity of the heart to calcium, thus increasing cardiac contractility without a rise in intracellular calcium . It exerts its positive inotropic effect by increasing calcium sensitivity of myocytes by binding to cardiac troponin C in a calcium-dependent manner . It also has a vasodilatory effect, by opening adenosine triphosphate (ATP)-sensitive potassium channels in vascular smooth muscle to cause smooth muscle relaxation .

Temporal Effects in Laboratory Settings

This compound has a short elimination half-life, but its active metabolite, OR-1896, has a longer half-life (1–1.5 h vs 75–80 h), explaining the persistence of clinical cardiovascular effect for 7–9 days after the end of a 24-h infusion . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent augmentation in left ventricular contractility and relaxation . It has been reported that this compound may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent .

Metabolic Pathways

This compound is primarily metabolized through conjugation pathways, and a small portion undergoes reduction in the intestine to form active metabolites . This metabolic process involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is 98% bound to plasma protein, suggesting that it is transported and distributed within cells and tissues via protein binding . It also relaxes vascular smooth muscle by opening ATP-sensitive potassium channels, which could affect its localization or accumulation .

Subcellular Localization

This compound is known to bind to cardiac troponin C in a calcium-dependent manner . Troponin C is a component of the thin filament in the contractile apparatus of muscle tissue, suggesting that this compound localizes to these specific compartments or organelles within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Levosimendan undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound typically use halogenating agents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different pharmacological properties.

Properties

IUPAC Name

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046445
Record name Levosimendan
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levosimendan
Source Human Metabolome Database (HMDB)
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Solubility

8.81e-02 g/L
Record name Levosimendan
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Mechanism of Action

Levosimendan appears to increase myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the calcium-induced conformational change of troponin C, thereby (1) changing actin-myosin cross-bridge kinetics apparently without increasing the cycling rate of the cross-bridges or myocardial ATP consumption, (2) increasing the effects of calcium on cardiac myofilaments during systole and (3) improving contraction at low energy cost (inotropic effect). Calcium concentration and, therefore, sensitization decline during diastole, allowing normal or improved diastolic relaxation. Levosimendan also leads to vasodilation through the opening of ATP-sensitive potassium channels. By these inotropic and vasodilatory actions, levosimendan increases cardiac output without increasing myocardial oxygen demand. Levosimendan also has a selective phosphodiesterase (PDE)-III inhibitory action that may contribute to the inotropic effect of this compound under certain experimental conditions. It has been reported that levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent in experimental animals and humans.
Record name Levosimendan
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CAS No.

141505-33-1
Record name Levosimendan
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Record name (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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